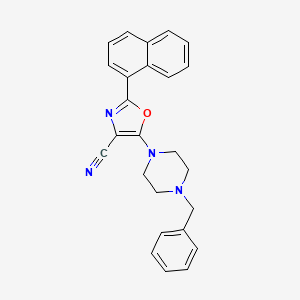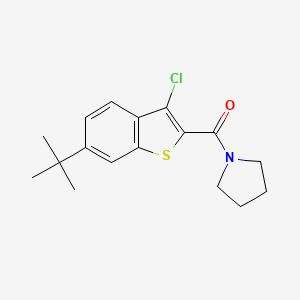
5-(4-Benzylpiperazin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Benzylpiperazin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Benzylpiperazin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzylpiperazine intermediate, followed by the introduction of the naphthalene ring through a coupling reaction. The final step involves the formation of the oxazole ring and the addition of the carbonitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
5-(4-Benzylpiperazin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-(4-Benzylpiperazin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Benzylpiperazin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4-(5-(4-benzylpiperazin-1-yl)sulfonyl)naphthalen-1-ylsulfonylpiperazine
- 4-Benzylpiperazine derivatives
- Naphthalene-based oxazole compounds
Uniqueness
Compared to similar compounds, 5-(4-Benzylpiperazin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile stands out due to its unique combination of structural features. The presence of both the benzylpiperazine and naphthalene moieties, along with the oxazole ring, imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C25H22N4O |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
5-(4-benzylpiperazin-1-yl)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C25H22N4O/c26-17-23-25(29-15-13-28(14-16-29)18-19-7-2-1-3-8-19)30-24(27-23)22-12-6-10-20-9-4-5-11-21(20)22/h1-12H,13-16,18H2 |
InChI Key |
FNOOFEGBYVEPAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(N=C(O3)C4=CC=CC5=CC=CC=C54)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxyethyl 2-ethyl-5-(4-iodophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11142490.png)
![2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-methylpropyl)acetamide](/img/structure/B11142498.png)
![7-Methyl-1-[4-(methylsulfanyl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11142502.png)
![7-[3-(Dimethylamino)propyl]-6-imino-11-methyl-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11142503.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11142507.png)


![N-(4-methoxyphenyl)-2-{1-[(2-methoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11142529.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B11142534.png)
![methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate](/img/structure/B11142543.png)

![allyl (2E)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11142554.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11142557.png)
![N-[(2-chlorophenyl)methyl]-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11142563.png)
